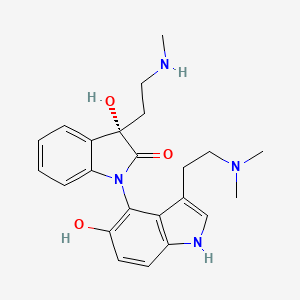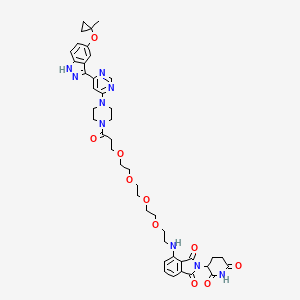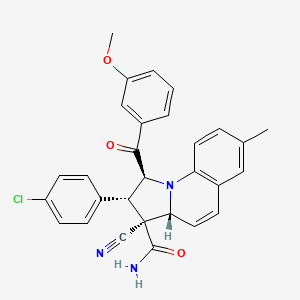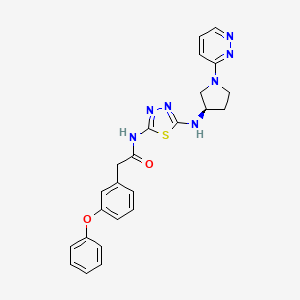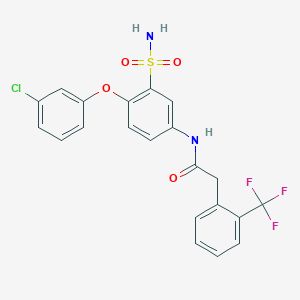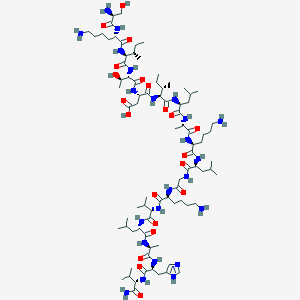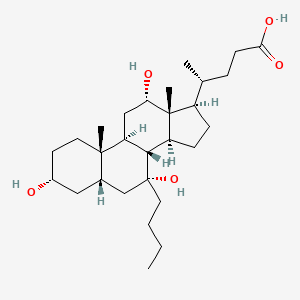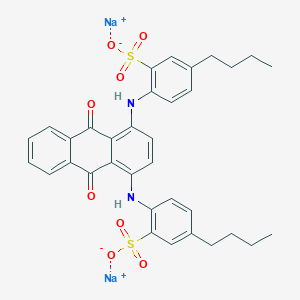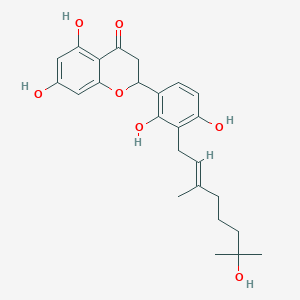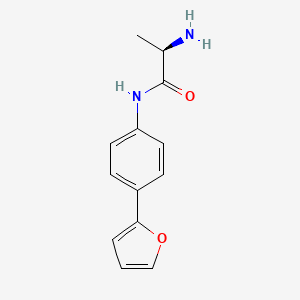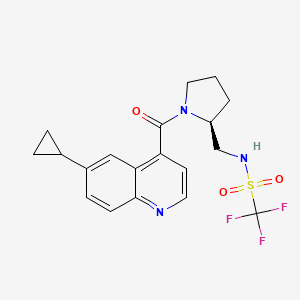
URAT1 inhibitor 10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
URAT1 inhibitor 10 is a compound designed to inhibit the activity of urate transporter 1 (URAT1), a protein responsible for the reabsorption of uric acid in the kidneys. By inhibiting URAT1, this compound helps to reduce serum uric acid levels, making it a potential therapeutic agent for conditions such as hyperuricemia and gout .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of URAT1 inhibitor 10 typically involves a series of chemical reactions. One common method includes the coupling reaction of carboxylic ester substituted phenylboronic acid with an appropriate intermediate, followed by hydrolysis to yield the final product . The reaction conditions often involve the use of catalysts and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
URAT1 inhibitor 10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Hydroxylamine hydrochloride: Used in the formation of oxadiazole rings.
Diphenic anhydride: Used in the synthesis of intermediate compounds.
Major Products Formed
The major products formed from these reactions are typically derivatives of the original compound, which may have varying degrees of efficacy and potency as URAT1 inhibitors .
Applications De Recherche Scientifique
URAT1 inhibitor 10 has a wide range of scientific research applications, including:
Biology: Helps in understanding the role of urate transporters in cellular processes and metabolic pathways.
Medicine: Potential therapeutic agent for treating hyperuricemia and gout by lowering serum uric acid levels.
Industry: Used in the development of new pharmaceuticals and therapeutic agents targeting urate transporters.
Mécanisme D'action
URAT1 inhibitor 10 exerts its effects by selectively inhibiting the activity of urate transporter 1 (URAT1). This inhibition prevents the reabsorption of uric acid in the kidneys, leading to increased excretion of uric acid in the urine and a consequent reduction in serum uric acid levels . The molecular targets involved include the urate transporter 1 protein, and the pathways affected are primarily those related to uric acid metabolism and excretion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzbromarone: A nonselective uricosuric that inhibits URAT1 and other transporters like GLUT9.
Lesinurad: A selective URAT1 inhibitor with a similar mechanism of action.
Probenecid: Another uricosuric agent that inhibits URAT1 and other transporters.
Uniqueness
URAT1 inhibitor 10 is unique in its high selectivity for URAT1, which reduces the likelihood of off-target effects and enhances its efficacy in lowering serum uric acid levels . This selectivity makes it a promising candidate for the development of new therapeutic agents for hyperuricemia and gout .
Propriétés
Formule moléculaire |
C19H20F3N3O3S |
|---|---|
Poids moléculaire |
427.4 g/mol |
Nom IUPAC |
N-[[(2S)-1-(6-cyclopropylquinoline-4-carbonyl)pyrrolidin-2-yl]methyl]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C19H20F3N3O3S/c20-19(21,22)29(27,28)24-11-14-2-1-9-25(14)18(26)15-7-8-23-17-6-5-13(10-16(15)17)12-3-4-12/h5-8,10,12,14,24H,1-4,9,11H2/t14-/m0/s1 |
Clé InChI |
XQQJMZIMHMGOOZ-AWEZNQCLSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)C2=C3C=C(C=CC3=NC=C2)C4CC4)CNS(=O)(=O)C(F)(F)F |
SMILES canonique |
C1CC(N(C1)C(=O)C2=C3C=C(C=CC3=NC=C2)C4CC4)CNS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12381518.png)
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12381521.png)
![(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(butylcarbamoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12381526.png)

